Photoaffinity Probe Potency: Direct Comparison with Gallopamil in Cardiac Calcium Channels
A 2-diazo-3,3,3-trifluoropropionamide derivative synthesized from N-methyl-4-nitrophenethylamine (Compound 3) was directly compared to gallopamil, a potent calcium channel blocker [1]. In rat right myocardial ventricular strips, Compound 3 exhibited a concentration-dependent negative inotropic effect with an EC50 of (1.05 ± 0.33) × 10⁻⁷ M, which is approximately 5‑fold less potent than gallopamil (EC50 = (2.18 ± 0.66) × 10⁻⁸ M) [1]. In radioligand binding assays using myocardial membranes, Compound 3 displaced [³H]gallopamil with a Ki of (3.76 ± 1.55) × 10⁻⁸ M, again showing slightly lower affinity than gallopamil (Ki = (1.55 ± 0.16) × 10⁻⁸ M) [1]. Critically, photoactivation of Compound 3 at 265 nm reduced recoverable [³H]gallopamil binding to 26% of control, whereas gallopamil itself was unaffected by UV irradiation [1]. This demonstrates that N-methyl-4-nitrophenethylamine-derived probes retain high affinity for calcium channels while gaining the unique property of covalent photo‑attachment, a feature absent in the parent comparator.
| Evidence Dimension | Calcium channel antagonism – negative inotropic effect (EC50) |
|---|---|
| Target Compound Data | (1.05 ± 0.33) × 10⁻⁷ M (Compound 3 derived from N-methyl-4-nitrophenethylamine) |
| Comparator Or Baseline | Gallopamil: (2.18 ± 0.66) × 10⁻⁸ M |
| Quantified Difference | Compound 3 is ~5‑fold less potent than gallopamil |
| Conditions | Rat right myocardial ventricular strips, in vitro contraction measurement |
Why This Matters
The retention of nanomolar affinity combined with photoactivatable covalent labeling enables irreversible target identification and mapping of calcium channel binding sites, a capability not achievable with non‑photoactivatable analogs like gallopamil or verapamil.
- [1] Theodore LJ, Nelson WL, Zobrist RH, Giacomini KM, Giacomini JC. Studies on Ca2+ channel antagonists. A 2-diazo-3,3,3-trifluoropropionamide derivative related to verapamil as a potential photoaffinity probe. J Med Chem. 1990 Feb;33(2):873-7. PMID: 2153831. View Source
